4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine
描述
4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine (CAS: 2380176-43-0) is a pyrimidine-based compound with a molecular formula of C₂₂H₂₄FN₅O₂ and a molecular weight of 409.5 g/mol . Its structure features:
- A pyrimidine core substituted with a fluorine atom at position 5 and a 4-methoxyphenyl group at position 5.
- A piperazine ring at position 4, further modified by a 5-cyclopropyl-1,2-oxazol-3-ylmethyl substituent.
The 4-methoxyphenyl group enhances lipophilicity, while the fluorine atom may improve metabolic stability and electronic properties.
属性
IUPAC Name |
5-cyclopropyl-3-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-29-18-6-4-16(5-7-18)21-20(23)22(25-14-24-21)28-10-8-27(9-11-28)13-17-12-19(30-26-17)15-2-3-15/h4-7,12,14-15H,2-3,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIJPTMJORQADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=NOC(=C4)C5CC5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperazine and pyrimidine rings. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
化学反应分析
Types of Reactions
4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on target molecules, influencing their activity and function .
相似化合物的比较
Quinoline Derivatives ()
Compounds C1–C7 in share a quinoline core linked to piperazine and substituted phenyl groups. For example, C6 (Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) has a 4-methoxyphenyl group but differs in:
Key Differences :
- Higher molecular weight could reduce bioavailability compared to the target compound.
Thieno[3,2-d]pyrimidine Derivatives ()
Examples include 113 and 161 from EP 2 402 347 A1, which feature thieno[3,2-d]pyrimidine cores with morpholine and piperazine substituents.
Key Differences :
- Sulfur-containing cores (thienopyrimidine) may improve electronic properties but increase synthetic complexity.
- Morpholine substituents could enhance pharmacokinetic profiles via increased water solubility.
Pyrazolo[3,4-d]pyrimidine Derivatives ()
EP 1 808 168 B1 describes compounds like 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine , which incorporate oxadiazole and sulfonamide groups.
Key Differences :
- Fused pyrazolo-pyrimidine systems may enhance target selectivity but reduce metabolic stability.
- Sulfonamide groups improve solubility but increase risk of off-target interactions.
Imidazo[4,5-b]pyridine Derivatives ()
The compound 6-Bromo-7-{4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine (MW: 551.48 g/mol) features:
Key Differences :
- Bromine atom increases molecular weight and may confer halogen-bonding capabilities.
- Dual piperazine groups enhance conformational flexibility but could reduce blood-brain barrier penetration.
Comparative Analysis Table
Research Findings and Trends
- Fluorine Substitution : The 5-fluoro group in the target compound mirrors trends in drug design to enhance metabolic stability and electronegativity .
生物活性
The compound 4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into distinct functional groups:
- Pyrimidine core : Known for diverse biological activities.
- Piperazine moiety : Associated with various pharmacological effects including anxiolytic and antidepressant properties.
- Cyclopropyl and methoxyphenyl substituents : These groups may enhance lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed for this compound:
- Enzyme Inhibition : The piperazine and oxazole components may inhibit key enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Modulation : The compound may act as an antagonist or agonist at G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Biological Activity Data
The biological activity of the compound has been evaluated through various assays. Below is a summary of findings from relevant studies:
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of related compounds, it was found that derivatives with similar structures exhibited significant activity against resistant strains of bacteria, indicating potential for treating infections caused by ESKAPE pathogens .
- Enzyme Inhibition Profiles : A series of synthesized compounds were tested for their ability to inhibit urease and acetylcholinesterase (AChE). The compound demonstrated promising results, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease and peptic ulcers .
- Cytotoxicity in Cancer Models : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .
常见问题
Q. What are the optimal synthetic routes for this compound, and how can intermediates be validated?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key intermediates include piperazine derivatives and cyclopropyl-oxazole precursors. For example, analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres . Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or acetonitrile) are critical. Intermediate validation requires NMR (¹H/¹³C) and HPLC (≥95% purity thresholds) .
Q. Which analytical techniques are recommended for confirming molecular structure and purity?
- X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : Assign protons (e.g., fluorine-coupled splitting in ¹⁹F NMR) and carbons, particularly for the cyclopropyl and methoxyphenyl groups .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Use C18 columns with ammonium acetate buffers (pH 6.5) for purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:
- Standardized protocols : Adopt CLP guidelines (e.g., fixed incubation times, DMSO concentration limits) .
- Dose-response curves : Compare IC₅₀ values across multiple replicates.
- Metabolite profiling : Use LC-MS to rule out degradation products .
- Computational validation : Cross-check experimental results with molecular docking predictions (e.g., AutoDock Vina) .
Q. What strategies are effective for elucidating pharmacological mechanisms?
- Target-based assays : Screen against kinase panels or GPCR libraries using fluorescence polarization .
- SAR studies : Modify substituents (e.g., methoxyphenyl to fluorophenyl) to identify critical pharmacophores .
- In vivo models : Assess bioavailability in rodent PK/PD studies, focusing on blood-brain barrier penetration (if applicable) .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Employ Glide (Schrödinger) or GROMACS to model binding to active sites (e.g., EGFR or PDE4B) .
- MD simulations : Run 100-ns trajectories to assess conformational stability in solvated systems .
- QSAR modeling : Train models on datasets of pyrimidine derivatives to predict logP and pIC₅₀ .
Methodological Considerations for Data Contradictions
Q. How should researchers handle variability in thermal stability data?
- DSC/TGA : Perform triplicate runs under nitrogen to assess decomposition points.
- Crystalline vs. amorphous forms : Compare polymorphs via PXRD; amorphous forms may exhibit lower melting points .
- Excipient compatibility : Test with common stabilizers (e.g., lactose, PVP) to rule out formulation-induced degradation .
Q. What experimental designs improve reproducibility in cytotoxicity studies?
- 3D cell cultures : Use spheroids or organoids to better mimic in vivo conditions .
- Combination indices : Apply the Chou-Talalay method to evaluate synergies with standard chemotherapeutics .
- ROS assays : Quantify oxidative stress using DCFH-DA probes to differentiate cytostatic vs. cytotoxic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
